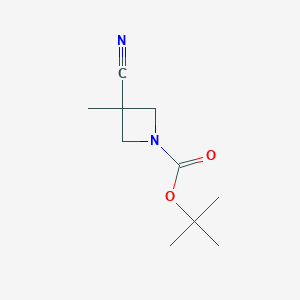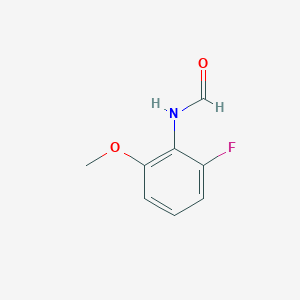
3-(4-Bromophenyl)-2'-cyanopropiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves various reagents and conditions . For instance, a related compound, 3-(4-Bromophenyl)propanoic acid, has been synthesized and crystallized in the monoclinic system of P21/c space group .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as density functional theory (DFT) calculations, FTIR, and FT Raman spectra . For instance, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, pyrazolines and their derivatives have shown various biological and pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3-(4-Bromophenyl)propanoic acid has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .Applications De Recherche Scientifique
Chemistry Research
Synthesis of Liquid Crystal Polymers: This compound serves as a precursor in the synthesis of side-chain liquid crystal oligomers and polymers. These materials are crucial for creating displays with unique electro-optical properties due to their ability to align in response to electric fields .
Pharmaceutical Analysis
Microbial Identification: In pharmaceutical analysis, derivatives of this compound could be used as standards in chromatographic methods for identifying microbial contaminants. Accurate identification is vital for ensuring the safety and efficacy of pharmaceutical products .
Material Science
Development of Thermotropic Liquid Crystals: The compound is used to develop new thermotropic liquid crystals that exhibit a smectic A mesophase. These materials have potential applications in advanced display technologies and optoelectronic devices .
Biotechnology
Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes such as acetylcholinesterase, which is significant in understanding neurotoxicity and developing treatments for related disorders .
Medical Research
Neurotoxicity Research: Derivatives of this compound have been studied for their effects on acetylcholinesterase activity and oxidative stress markers in biological systems, providing insights into neurotoxicity and potential therapeutic approaches .
Analytical Methods
Chromatographic Analysis: This compound could be used in developing analytical methods such as gas chromatography-mass spectrometry (GC-MS) for detecting and quantifying chemical species in various samples .
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For instance, pyrazolines and their derivatives have shown various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQQBXKTKXKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2'-cyanopropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




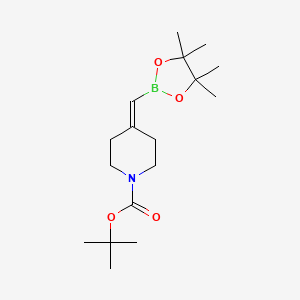
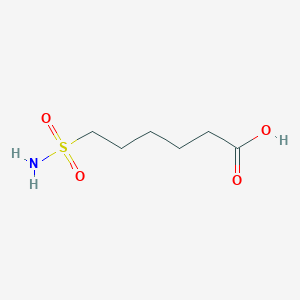
![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)

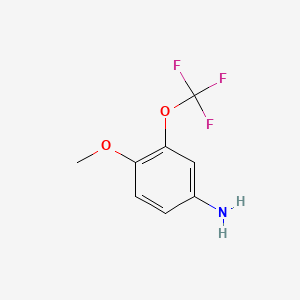

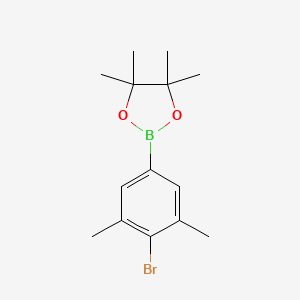

![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
